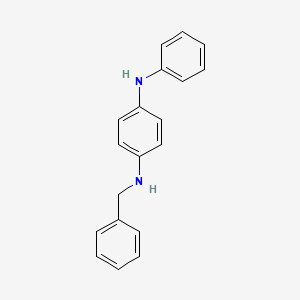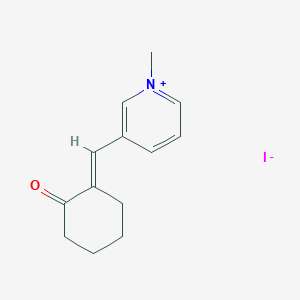
1-Methyl-3-((2-oxocyclohexylidene)methyl)pyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-((2-oxocyclohexylidene)methyl)pyridinium iodide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, which includes a pyridinium ring and a cyclohexylidene moiety, makes it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1-Methyl-3-((2-oxocyclohexylidene)methyl)pyridinium iodide typically involves the Kröhnke pyridine synthesis. This method includes the reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds. The reaction proceeds via a Michael addition followed by cyclization and dehydration steps . The reaction conditions are generally mild, often carried out in methanol or glacial acetic acid, and can be performed under aqueous or solvent-free conditions .
Chemical Reactions Analysis
1-Methyl-3-((2-oxocyclohexylidene)methyl)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, often using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-3-((2-oxocyclohexylidene)methyl)pyridinium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-((2-oxocyclohexylidene)methyl)pyridinium iodide involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also form coordination complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
1-Methyl-3-((2-oxocyclohexylidene)methyl)pyridinium iodide can be compared with other pyridinium salts, such as:
1-Methyl-2,6-bis(substituted styryl)pyridinium iodides: These compounds have similar structural features but differ in their substituents, which can affect their chemical and physical properties.
N-Methoxypyridinium salts: These salts are known for their high reactivity towards radicals and are used in various organic synthesis reactions.
Properties
CAS No. |
13640-48-7 |
|---|---|
Molecular Formula |
C13H16INO |
Molecular Weight |
329.18 g/mol |
IUPAC Name |
(2E)-2-[(1-methylpyridin-1-ium-3-yl)methylidene]cyclohexan-1-one;iodide |
InChI |
InChI=1S/C13H16NO.HI/c1-14-8-4-5-11(10-14)9-12-6-2-3-7-13(12)15;/h4-5,8-10H,2-3,6-7H2,1H3;1H/q+1;/p-1/b12-9+; |
InChI Key |
BMZHTSJXDJOKQT-NBYYMMLRSA-M |
Isomeric SMILES |
C[N+]1=CC=CC(=C1)/C=C/2\CCCCC2=O.[I-] |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C=C2CCCCC2=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



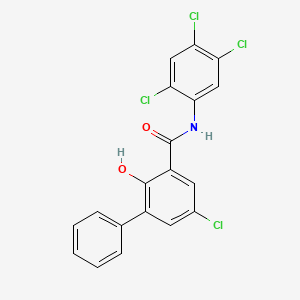

![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
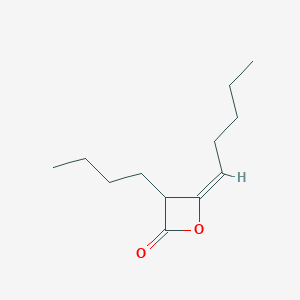
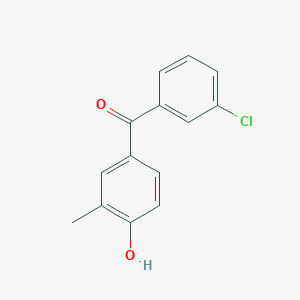
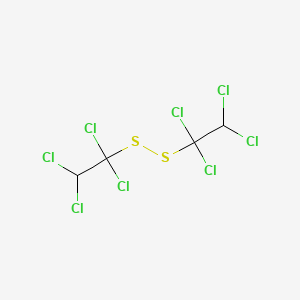
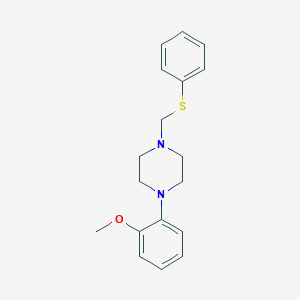
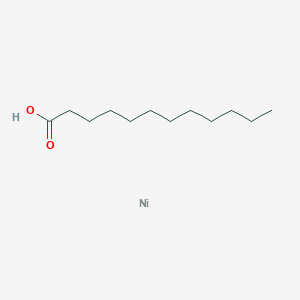
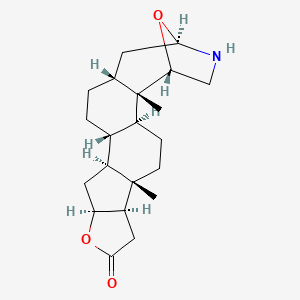
![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
